molecular formula C13H11N3O2S B5724451 5-(2-furyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5724451
M. Wt: 273.31 g/mol
InChI Key: JOSHTNXFBNZWCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to our compound of interest, such as 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, involves the alkylation of their precursors with various alkylating agents. These processes typically start with the acylation of thiosemicarbazide or its derivatives, followed by cyclization of the acylderivatives, leading to the formation of the triazole-thiol compounds (Labanauskas et al., 2004).

Molecular Structure Analysis

The molecular and crystal structures of related triazole compounds have been extensively studied, revealing insights into their geometric and conformational features. X-ray diffraction analysis, along with computational methods like density functional theory (DFT), provides detailed information on the geometry, stability, and conformational preferences of these molecules. For example, a study on a structurally similar compound, 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, employed DFT to compare its geometry and conformation with X-ray structural data, highlighting the stability and conformational dynamics of the thione form (Karayel & Özbey, 2008).

Chemical Reactions and Properties

These triazole compounds exhibit diverse chemical reactivity, allowing for a wide range of chemical transformations. Alkylation reactions, for example, are a common method for modifying the triazole-thiol group, leading to the formation of various derivatives with potential biological activities. The synthesis procedures and the resulting compounds' structures are well-documented, including their characterization through IR, NMR, and mass spectrometry (Wurfer & Badea, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structures, can be significantly influenced by their specific molecular arrangements and interactions. The crystal packing, hydrogen bonding patterns, and other intermolecular interactions play crucial roles in determining these properties. Detailed structural analyses, including X-ray diffraction studies, provide insights into these aspects, as seen in the analysis of similar triazole compounds (Askerov et al., 2019).

Chemical Properties Analysis

The chemical properties of triazole-thiols, including reactivity patterns, stability, and potential for forming derivatives, are central to their application in various domains, including medicinal chemistry. Their ability to undergo various chemical reactions, such as alkylation, acylation, and cyclization, underscores the versatility and utility of these compounds in synthetic chemistry. The synthesis and characterization of related compounds provide valuable information on these chemical properties and the potential applications of these substances (Labanauskas et al., 2004; Wurfer & Badea, 2021).

properties

IUPAC Name

3-(furan-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)19)11-7-4-8-18-11/h2-8H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHTNXFBNZWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326282
Record name 3-(furan-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

432545-46-5
Record name 3-(furan-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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